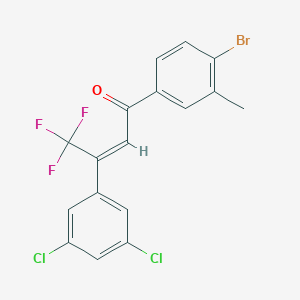
1-(4-Bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluorobut-2-en-1-one
Cat. No. B8269473
M. Wt: 438.1 g/mol
InChI Key: XRLMWBNXKABBKG-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08952175B2
Procedure details


2.28 g of 1-(4-bromo-3-methylphenyl-3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutan-1-one, 4 g of toluene and 1.02 g of acetic anhydride were fed, and the mixture was heated to 70° C. A toluene (0.56 g) solution of 61 mg of 4-dimethylaminopyridine, and then 0.59 g of pyridine were slowly added in dropwise, and the mixture was stirred for 19 hours to heat to 80° C. The mixture was cooled to room temperature and separated by adding water, and the solvent was distilled off under reduced pressure. 2.20 g of 1-(4-bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluoro-2-buten-1-one was obtained as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:24])[CH2:9][C:10]([C:16]2[CH:21]=[C:20]([Cl:22])[CH:19]=[C:18]([Cl:23])[CH:17]=2)(O)[C:11]([F:14])([F:13])[F:12])=[CH:4][C:3]=1[CH3:25].C1(C)C=CC=CC=1.C(OC(=O)C)(=O)C>CN(C)C1C=CN=CC=1.N1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:24])[CH:9]=[C:10]([C:16]2[CH:17]=[C:18]([Cl:23])[CH:19]=[C:20]([Cl:22])[CH:21]=2)[C:11]([F:13])([F:14])[F:12])=[CH:4][C:3]=1[CH3:25]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)C(CC(C(F)(F)F)(O)C1=CC(=CC(=C1)Cl)Cl)=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
1.02 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0.56 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
61 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
|
Name
|
|
|
Quantity
|
0.59 g
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 19 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to heat to 80° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding water
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
19 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(C=C1)C(C=C(C(F)(F)F)C1=CC(=CC(=C1)Cl)Cl)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
